

Methyllycaconitine Citrate Salt: A Comprehensive Physicochemical Profile for Researchers

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Compound of Interest

Compound Name: *Methyllycaconitine citrate*

Cat. No.: *B1632125*

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This technical guide provides a detailed overview of the core physicochemical properties of Methyllycaconitine (MLA) citrate salt, a potent and selective antagonist of the $\alpha 7$ nicotinic acetylcholine receptor ($\alpha 7$ nAChR).[1][2] This document is intended for researchers, scientists, and drug development professionals utilizing MLA citrate in their work. All quantitative data is presented in a clear, tabular format, and where available, experimental protocols are detailed.

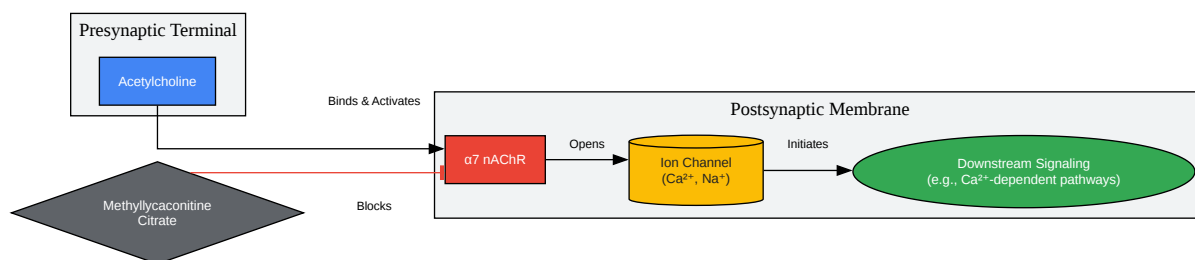
Core Physicochemical Properties

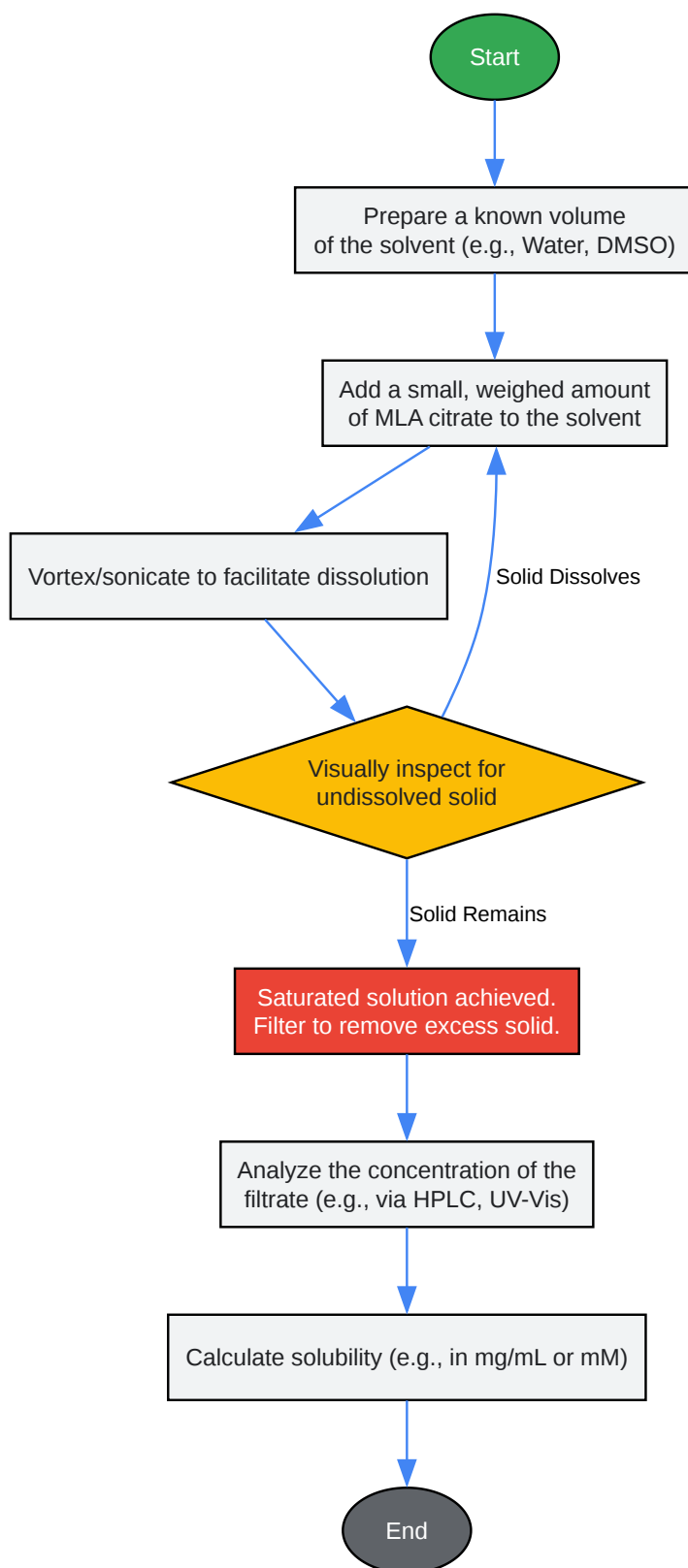
Methyllycaconitine citrate is a complex diterpenoid alkaloid commonly used as a molecular probe to investigate the pharmacology of the nicotinic acetylcholine receptor.[3] The citrate salt is the most commercially available form of MLA.[3]

Property	Value	Source
Molecular Formula	C ₄₃ H ₅₈ N ₂ O ₁₇	[4][5][6]
Molecular Weight	874.9 g/mol	[4][5][6][7][8]
Appearance	White solid/powder	[5][9]
Solubility	- Water: Soluble, up to 100 mM[1][5], 42 mg/mL, ≥ 10 mg/ml[7]- DMSO: Soluble, up to 100 mM[1][5]	Multiple Sources
Melting Point	Not recorded for the citrate salt. The free base melts at 128 °C, the hydriodide salt at 201 °C, and the perchlorate salt at 195 °C.[3]	[3]
pKa	A specific pKa value for Methyllaconitine has not been officially recorded. However, it is characterized as a weak base.[3]	[3]
Purity	Typically >98% (HPLC)	[4]
Storage Conditions	Short term: 0°C; Long term: -20°C, desiccated.[4]	[4]

Signaling Pathway

Methyllaconitine citrate is a highly selective antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). Its primary mechanism of action involves blocking the binding of acetylcholine and other nicotinic agonists to this receptor subtype, thereby inhibiting downstream signaling cascades.





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